![molecular formula C7H10F3NO B13468643 [4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B13468643.png)
[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol: is a chemical compound with the molecular formula C7H10F3NO and a molecular weight of 181.16 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a bicyclic structure containing an azabicyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a trifluoromethylated precursor with an azabicyclohexane derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly used for purification .
Analyse Chemischer Reaktionen
Types of Reactions: [4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new drugs or therapeutic agents .
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of advanced materials with specific characteristics .
Wirkmechanismus
The mechanism of action of [4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
[4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]ethanol: Similar structure with an ethanol group instead of methanol.
Uniqueness: The presence of the trifluoromethyl group and the azabicyclohexane ring in [4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol imparts unique chemical and physical properties.
Eigenschaften
Molekularformel |
C7H10F3NO |
|---|---|
Molekulargewicht |
181.16 g/mol |
IUPAC-Name |
[4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)5-1-6(2-5,4-12)11-3-5/h11-12H,1-4H2 |
InChI-Schlüssel |
ATPMGXXXTGDEIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(NC2)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


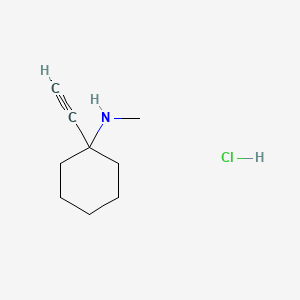
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13468578.png)
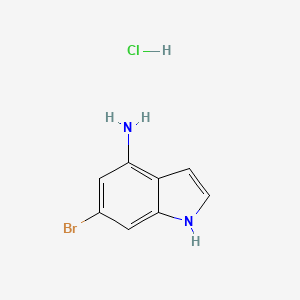
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
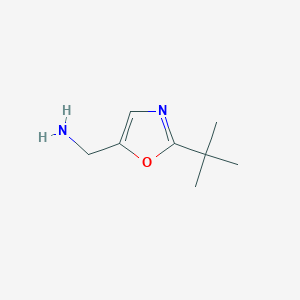
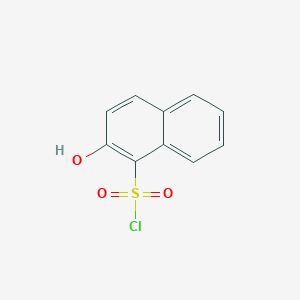
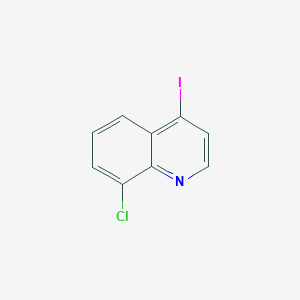
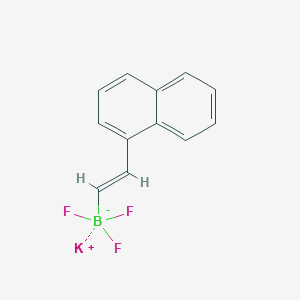
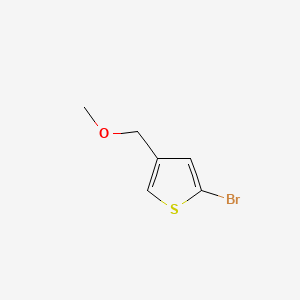
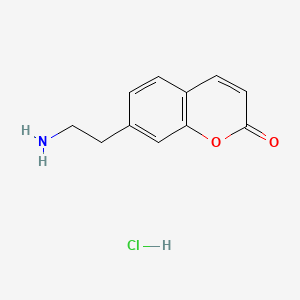
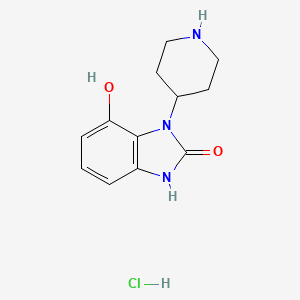
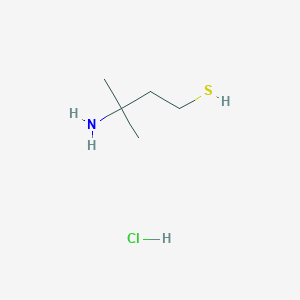
![[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol](/img/structure/B13468652.png)

